molecular formula C15H10Cl2FNO B5809507 N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide

N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide

Cat. No. B5809507
M. Wt: 310.1 g/mol
InChI Key: ILNLWKJAHYNKGK-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is a member of the acrylamide family, which is known for its diverse biological and chemical properties.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell death. In biochemistry, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide are diverse and depend on the specific application. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In biochemistry, this compound has been shown to increase acetylcholine levels, which can have various physiological effects, including increased muscle contraction and improved cognitive function. In material science, this compound has been shown to have unique properties that make it a potential building block for the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide in lab experiments include its high yield and purity, its diverse biological and chemical properties, and its potential applications in various fields. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are many potential future directions for research on N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide. Some possible areas of investigation include further studies on its potential applications in cancer treatment and drug delivery, the development of novel materials based on this compound, and the exploration of its potential as a tool for studying enzyme activity and cellular processes. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide can be achieved through several methods, including the reaction of 3-chloro-4-fluoroaniline with 3-chlorocinnamic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3-chloro-4-fluoroaniline with 3-chlorocinnamoyl chloride in the presence of a base such as triethylamine (TEA). The yield of this compound is typically high, and the purity can be improved through recrystallization.

properties

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2FNO/c16-11-3-1-2-10(8-11)4-7-15(20)19-12-5-6-14(18)13(17)9-12/h1-9H,(H,19,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNLWKJAHYNKGK-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)prop-2-enamide

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